molecular formula C22H15NO5S B11520410 2-methoxy-4-{(E)-[5-oxo-2-(thiophen-2-yl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate

2-methoxy-4-{(E)-[5-oxo-2-(thiophen-2-yl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzoate

Cat. No.: B11520410
M. Wt: 405.4 g/mol
InChI Key: UGCMAXBCCZBJKR-FOWTUZBSSA-N
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Description

2-METHOXY-4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE is a complex organic compound with a unique structure that includes a methoxy group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE typically involves multiple steps. One common method includes the reaction of methyl 4-hydroxy-3-methoxybenzoate with potassium carbonate in acetone, followed by the addition of methyl bromoacetate . The reaction is carried out at 65°C for 24 hours, and the product is extracted using ethyl acetate.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole ring.

    Substitution: Substitution reactions can occur at the methoxy group or the thiophene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

2-METHOXY-4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHOXY-4-{[(4E)-5-OXO-2-(THIOPHEN-2-YL)-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL BENZOATE is unique due to its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C22H15NO5S

Molecular Weight

405.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(5-oxo-2-thiophen-2-yl-1,3-oxazol-4-ylidene)methyl]phenyl] benzoate

InChI

InChI=1S/C22H15NO5S/c1-26-18-13-14(9-10-17(18)27-21(24)15-6-3-2-4-7-15)12-16-22(25)28-20(23-16)19-8-5-11-29-19/h2-13H,1H3/b16-12+

InChI Key

UGCMAXBCCZBJKR-FOWTUZBSSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)OC(=N2)C3=CC=CS3)OC(=O)C4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CS3)OC(=O)C4=CC=CC=C4

Origin of Product

United States

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